molecular formula C23H22N2O5 B2999435 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethoxybenzamide CAS No. 946289-02-7

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethoxybenzamide

Cat. No. B2999435
CAS RN: 946289-02-7
M. Wt: 406.438
InChI Key: XMNBHYGQQMGSAK-UHFFFAOYSA-N
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Description

The compound “N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethoxybenzamide” is a complex organic molecule that contains several functional groups, including a furan ring, a quinoline ring, and a benzamide group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Quinoline is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring . Benzamide is a simple amide derivative of benzoic acid .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. While specific structural analysis data for this compound is not available, similar compounds have been studied .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Furan compounds are known to be involved in a variety of reactions, including cycloaddition and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, furan is a volatile compound , and the presence of the benzamide group could influence the compound’s solubility .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . The furan nucleus is an essential synthetic technique in the search for new drugs .

Antifungal Activity

Furan-containing compounds have also been found to have antifungal properties . This makes them valuable in the treatment of various fungal infections .

Antiviral Activity

In addition to antibacterial and antifungal properties, furan derivatives have also been found to have antiviral properties . This makes them potentially useful in the treatment of various viral diseases .

Anti-inflammatory, Analgesic, and Antidepressant Properties

Furan has a variety of therapeutic advantages, such as anti-inflammatory, analgesic, and antidepressant properties . These properties make it a valuable compound in the treatment of various conditions .

Anti-Parkinsonian and Anti-Glaucoma Properties

Furan also has anti-Parkinsonian and anti-glaucoma properties . This makes it potentially useful in the treatment of Parkinson’s disease and glaucoma .

Antihypertensive and Anti-Aging Properties

Furan has been found to have antihypertensive and anti-aging properties . This makes it potentially useful in the treatment of hypertension and in anti-aging therapies .

Anticancer Activity

Furan-containing compounds have been found to have anticancer activity . This makes them potentially useful in the treatment of various types of cancer .

Use in Coordination Chemistry

Schiff base, a class of compounds to which the compound belongs, have been considered as a unique class of ligands due to their incorporate diverse donor groups and exhibiting good flexibility . Their metal complexes are significant because of its stability, capability to form metal chelates in mono-, bi- and polydentate manner, and wide range biological applications .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Some furan-based derivatives have been found to inhibit tubulin polymerization, suggesting potential anticancer activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Furan is known to be hazardous and is classified as a possible human carcinogen .

Future Directions

The future research directions for this compound could include further investigation into its potential biological activities, such as its potential anticancer activity . Additionally, new methods for its synthesis could be explored .

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-28-17-8-9-18(21(14-17)29-2)22(26)24-16-7-10-19-15(13-16)5-3-11-25(19)23(27)20-6-4-12-30-20/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNBHYGQQMGSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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